GS-626510
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Overview
Description
GS-626510 is a novel, potent, and orally active inhibitor of the bromodomain and extraterminal (BET) family of proteins. These proteins include BRD2, BRD3, BRD4, and BRDT, which play crucial roles in regulating gene expression by recognizing acetylated lysine residues on histones and other proteins. This compound has shown significant potential in preclinical studies for its anticancer properties, particularly in targeting cancers that overexpress the c-Myc oncogene .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GS-626510 involves multiple steps, starting with the preparation of key intermediates. The primary synthetic route includes the formation of a 3,5-dimethylisoxazole aryl-benzimidazole core structure. This is achieved through a series of reactions, including nitration, reduction, and cyclization. The final product is obtained by coupling the core structure with various substituents under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of high-throughput reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
GS-626510 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles. Conditions typically involve moderate temperatures and the presence of a suitable solvent.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups, while oxidation and reduction reactions can modify the existing functional groups .
Scientific Research Applications
GS-626510 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the role of BET proteins in gene regulation and epigenetics.
Biology: Employed in research to understand the mechanisms of cancer progression and the role of c-Myc in tumorigenesis.
Medicine: Investigated for its potential therapeutic effects in treating various cancers, including uterine serous carcinoma and diffuse large B-cell lymphoma
Industry: Utilized in the development of new anticancer drugs and as a reference compound in drug discovery.
Mechanism of Action
GS-626510 exerts its effects by binding to the bromodomains of BET proteins, thereby preventing their interaction with acetylated histones. This inhibition disrupts the recruitment of transcriptional machinery to gene promoters, leading to the downregulation of oncogenes such as c-Myc. The compound also induces apoptosis in cancer cells by activating caspases and reducing the levels of phosphorylated c-Myc .
Comparison with Similar Compounds
Similar Compounds
GS-5829: Another BET inhibitor with similar binding affinity and anticancer properties.
Uniqueness of GS-626510
This compound is unique due to its high potency and oral bioavailability. It has shown greater efficacy in preclinical models compared to other BET inhibitors like JQ1. Additionally, this compound has demonstrated the ability to overcome resistance mechanisms that limit the effectiveness of other BET inhibitors .
Biological Activity
GS-626510 is a novel small molecule inhibitor targeting bromodomain and extraterminal (BET) proteins, primarily BRD2, BRD3, BRD4, and BRDT. This compound has shown promising biological activity in preclinical studies, particularly against cancers characterized by c-MYC overexpression. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in different cancer models, and potential clinical implications.
This compound functions by inhibiting the interaction between BET proteins and acetylated histones, which is crucial for the transcriptional regulation of oncogenes such as c-MYC. This inhibition leads to a reduction in c-MYC expression and subsequent induction of apoptosis in cancer cells. The compound exhibits high affinity for BET bromodomains, with dissociation constants (Kd) in the nanomolar range, indicating strong binding capability.
Uterine Serous Carcinoma (USC)
In a study involving uterine serous carcinoma (USC), this compound demonstrated significant anti-tumor activity both in vitro and in vivo . The study assessed the sensitivity of primary USC cell lines to this compound through various assays:
- Caspase Activation : The compound induced dose-dependent activation of caspase-3/7, indicating apoptosis.
- Tumor Growth Inhibition : In mouse xenograft models (USC-ARK1 and USC-ARK2), this compound significantly reduced tumor growth compared to control groups.
Experimental Condition | Result |
---|---|
Caspase Activation | Dose-dependent increase |
Tumor Growth Inhibition | Significant reduction (p < 0.001) |
Cervical Cancer
This compound's efficacy was also evaluated in cervical cancer models characterized by c-MYC amplification and HUWE1 mutations. Key findings include:
- Cell Proliferation : Primary cervical cancer cell lines showed a marked decrease in proliferation upon treatment with this compound.
- Survival Increase : In vivo studies revealed that oral administration of this compound led to increased survival rates in tumor-bearing mice.
Experimental Condition | Result |
---|---|
Cell Proliferation | Significant decrease (p = 0.01) |
Survival Rate | Increased (p = 0.004) |
Case Studies
-
Uterine Serous Carcinoma Study :
- Objective : To evaluate the biological activity of this compound against USC.
- Methods : Utilized qRT-PCR, immunohistochemistry, and Western blotting to assess c-MYC expression.
- Findings : High sensitivity observed in USC cell lines; effective tumor growth inhibition in xenograft models.
-
Cervical Cancer Study :
- Objective : To explore the effects of this compound on cervical cancer cells with HUWE1/c-MYC pathway alterations.
- Methods : Employed whole-exome sequencing and siRNA silencing techniques.
- Findings : Enhanced sensitivity to this compound correlated with HUWE1 silencing; significant tumor growth reduction observed.
Future Directions
Given its promising preclinical results, this compound is poised for further clinical evaluation. Ongoing clinical trials aim to assess its efficacy in patients with chemotherapy-resistant tumors characterized by c-MYC overexpression. The potential for this compound as a therapeutic agent highlights the need for continued research into its mechanisms and applications across various malignancies.
Properties
IUPAC Name |
4-[2-cyclopropyl-7-(6-methylquinolin-5-yl)-3H-benzimidazol-5-yl]-3,5-dimethyl-1,2-oxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O/c1-13-6-9-20-18(5-4-10-26-20)22(13)19-11-17(23-14(2)29-30-15(23)3)12-21-24(19)28-25(27-21)16-7-8-16/h4-6,9-12,16H,7-8H2,1-3H3,(H,27,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHQQNXFBTALTQF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)N=CC=C2)C3=C4C(=CC(=C3)C5=C(ON=C5C)C)NC(=N4)C6CC6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.